

An In-depth Technical Guide to 5-Hydroxypyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Hydroxypyrimidine**

Cat. No.: **B018772**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **5-Hydroxypyrimidine** is a molecule of significant interest due to its foundational role in the structure of various biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and biological relevance.

Core Compound Information

CAS Number: 26456-59-7[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Structure:

5-Hydroxypyrimidine consists of a pyrimidine ring with a hydroxyl group substituted at the fifth position. The molecule can exist in tautomeric forms, a common characteristic of hydroxypyrimidines. The equilibrium between the keto and enol forms is influenced by the solvent environment.

Molecular Formula: C₄H₄N₂O[\[1\]](#)[\[2\]](#)[\[4\]](#)

Molecular Weight: 96.09 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)

Physicochemical Properties

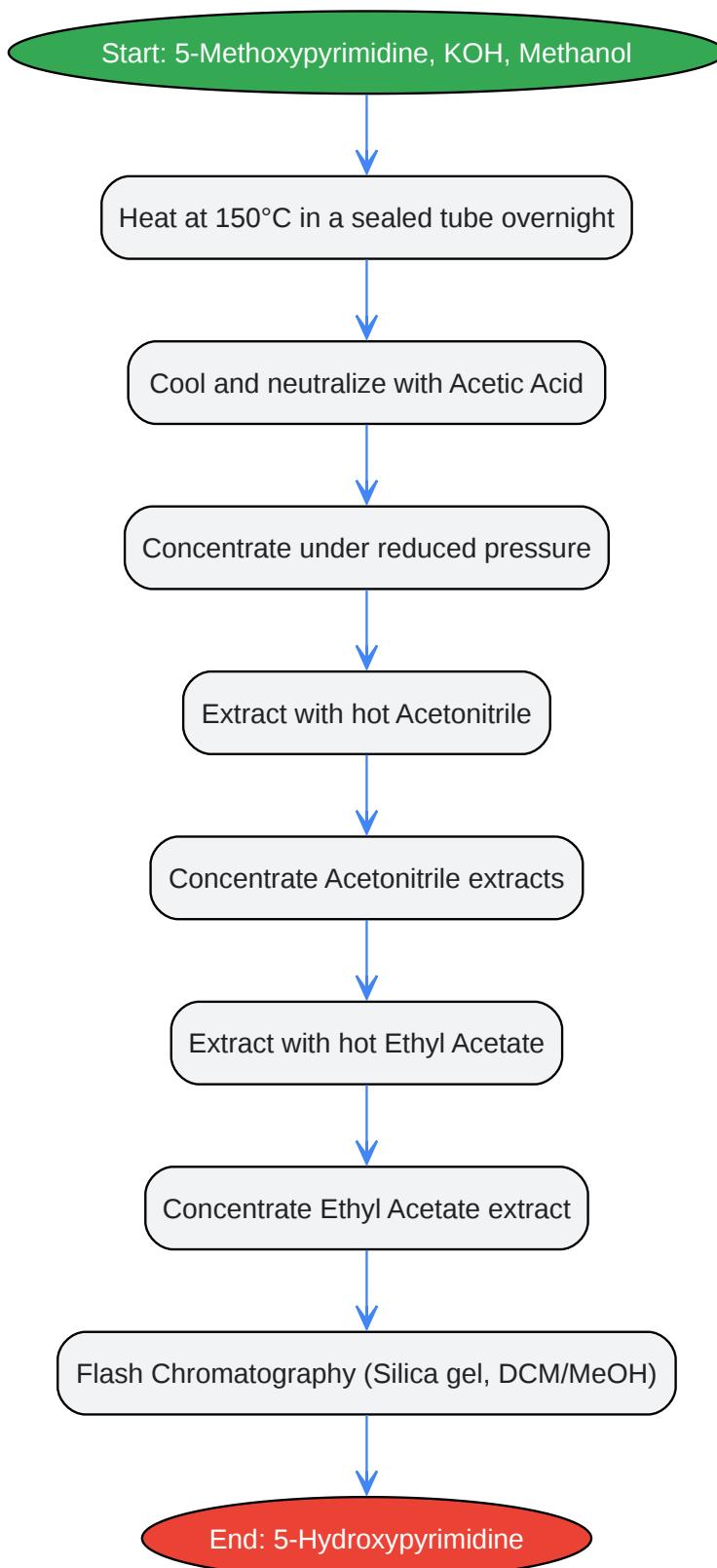
The quantitative physicochemical properties of **5-Hydroxypyrimidine** are summarized in the table below, providing a ready reference for experimental design.

Property	Value	Source
Melting Point	212-214 °C	[2] [3]
Boiling Point (Predicted)	227.2 ± 13.0 °C	[2]
Density (Predicted)	1.293 ± 0.06 g/cm ³	[2]
pKa (Predicted)	6.60 ± 0.10	[2]
Flash Point	91.2 °C	[3]
LogP	0.18220	[3]

Tautomerism of 5-Hydroxypyrimidine

The tautomeric relationship between the enol (**5-hydroxypyrimidine**) and keto forms is a critical aspect of its chemistry, influencing its reactivity and biological interactions.

Tautomeric forms of **5-Hydroxypyrimidine**.


Experimental Protocols: Synthesis of 5-Hydroxypyrimidine

A documented method for the synthesis of **5-Hydroxypyrimidine** involves the demethylation of 5-methoxypyrimidine.[\[5\]](#)

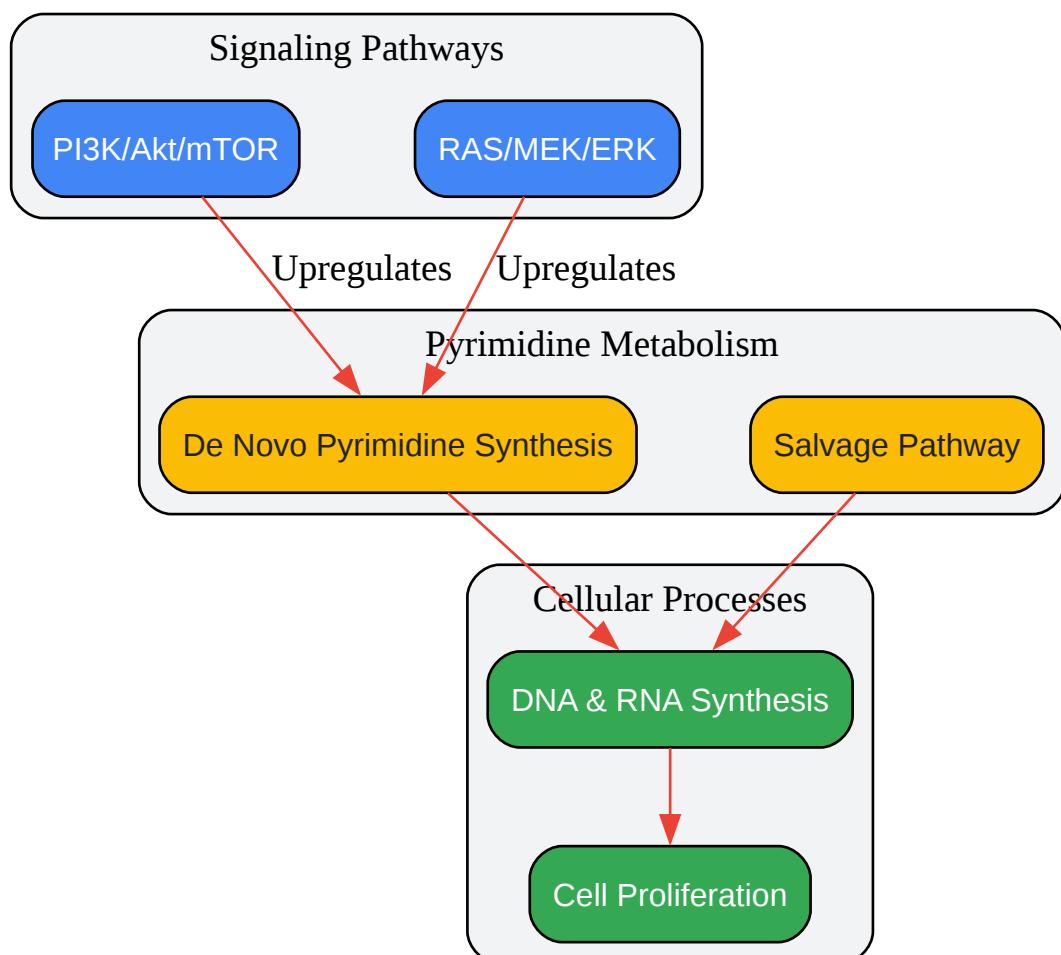
General Procedure from 5-Methoxypyrimidine:

- A mixture of 5-methoxypyrimidine (2.99 g, 27.2 mmol) and powdered potassium hydroxide (8.96 g, 85%, 136 mmol) in methanol (50 mL) is placed in a sealed tube.
- The reaction is heated at 150 °C overnight.
- After completion, the mixture is cooled to room temperature.
- The reaction is neutralized by the addition of acetic acid.
- The mixture is subsequently concentrated under reduced pressure.

- The resulting residue is ground with hot acetonitrile (2 x 100 mL).
- The acetonitrile extracts are combined and concentrated under reduced pressure to yield an off-white solid.
- The solid is then ground with hot ethyl acetate (100 mL).
- The ethyl acetate extract is concentrated under reduced pressure.
- Final purification is achieved by flash chromatography using silica gel as the stationary phase and a 9:1 dichloromethane/methanol mixture as the mobile phase to afford **5-hydroxypyrimidine** as an off-white solid.

[Click to download full resolution via product page](#)**Workflow for the synthesis of 5-Hydroxypyrimidine.**

Biological Activity and Derivatives


While **5-Hydroxypyrimidine** itself is a foundational building block, its derivatives have shown a range of biological activities. Research has demonstrated the potential of these derivatives in oncology and virology.

Derivatives of **5-hydroxypyrimidine** have been investigated for their effects on tumor growth and cytokine concentrations in animal models.^[6] For instance, certain substituted **5-hydroxypyrimidines** have been shown to inhibit tumor growth.^[6] Specifically, SNK-578 (hydrochloride of 2-isobutyl-4,6-dimethyl-**5-hydroxypyrimidine**) demonstrated significant tumor growth inhibition (87%) in female CBA mice with cervical cancer.^[6] This was accompanied by a decrease in the serum concentrations of pro-oncogenic cytokines IL-10 and IL-17A, and the pro-inflammatory cytokine IL-6.^[6]

Furthermore, derivatives of 5-hydroxymethylpyrimidine have been evaluated for their cytotoxic properties against various cancer cell lines.^{[7][8]} Other related structures, such as 4,5-dihydroxypyrimidine derivatives, have been identified as inhibitors of viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.^[9] Additionally, 3-hydroxypyrimidine-2,4-dione derivatives have shown potent inhibitory activity against HIV-1 integrase.^[10]

Role in Cellular Metabolism and Signaling

Pyrimidine metabolism is a critical pathway for cell growth and proliferation, making it a target in cancer therapy. The de novo synthesis of pyrimidines is often upregulated in cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.^[11] This pathway is regulated by various signaling cascades, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways. While the direct involvement of **5-Hydroxypyrimidine** in these specific signaling pathways is not extensively documented, its role as a pyrimidine analog suggests its potential to influence these fundamental cellular processes.

[Click to download full resolution via product page](#)

Regulatory control of pyrimidine metabolism in cellular proliferation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 5-Hydroxypyrimidine | 26456-59-7 [chemicalbook.com]
- 3. Pyrimidin-5-ol | CAS#:26456-59-7 | Chemsoc [chemsoc.com]

- 4. guidechem.com [guidechem.com]
- 5. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Effect of 5-hydroxypyrimidine derivatives on tumor growth and cytokine concentration in blood serum of female CBA mice with cervical cancer (RSHM-5) [pbmc.ibmc.msk.ru]
- 7. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Hydroxypyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b018772#5-hydroxypyrimidine-cas-number-and-structure\]](https://www.benchchem.com/product/b018772#5-hydroxypyrimidine-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com